

# A Technical Guide to the Chemical Properties of Methyl 1-methylindole-6-carboxylate

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## Compound of Interest

Compound Name: *Methyl 1-methylindole-6-carboxylate*

Cat. No.: *B1298860*

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For: Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of **Methyl 1-methylindole-6-carboxylate**. While specific experimental data for this derivative is limited in publicly available literature, this guide synthesizes information from closely related analogues—namely Methyl indole-6-carboxylate and 1-Methylindole-6-carboxylic acid—to provide a robust profile for research and development purposes. Detailed experimental protocols for its synthesis are provided, alongside visualizations of its synthetic pathway and application areas.

## Core Chemical Properties

**Methyl 1-methylindole-6-carboxylate** is a derivative of indole, a heterocyclic aromatic compound. It functions as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.<sup>[1]</sup> Its structure features a methyl group on the indole nitrogen (position 1) and a methyl ester group at position 6.

Quantitative data for **Methyl 1-methylindole-6-carboxylate** is not readily available. The following table summarizes the properties of the target compound alongside its immediate precursors for comparative analysis.

Property	Methyl 1-methylindole-6-carboxylate	Methyl indole-6-carboxylate (Parent Ester)	1-Methylindole-6-carboxylic acid (Parent Acid)
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub>	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub> <a href="#">[2]</a>	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub> <a href="#">[3]</a>
Molecular Weight	189.21 g/mol <a href="#">[4]</a>	175.18 g/mol <a href="#">[2]</a>	175.18 g/mol <a href="#">[3]</a>
CAS Number	Not explicitly found; derived from precursors.	50820-65-0 <a href="#">[2]</a> <a href="#">[5]</a>	202745-73-1 <a href="#">[3]</a>
Appearance	Pale yellow oil (predicted)	White to pale cream crystalline powder <a href="#">[6]</a>	Data not available
Melting Point	Data not available	76-80 °C	Data not available
IUPAC Name	methyl 1-methyl-1H-indole-6-carboxylate	methyl 1H-indole-6-carboxylate <a href="#">[2]</a> <a href="#">[6]</a>	1-methyl-1H-indole-6-carboxylic acid <a href="#">[3]</a>
SMILES	<chem>CN1C=CC2=C1C=C(C=C2)C(=O)OC</chem>	<chem>COC(=O)C1=CC2=C(C=C1)C=CN2</chem> <a href="#">[6]</a>	<chem>CN1C=CC2=C1C=C(C=C2)C(=O)O</chem> <a href="#">[3]</a>
InChI Key	UYJKPZLQOCBHOS-UHFFFAOYSA-N (for related isomer) <a href="#">[4]</a>	AYYOZKHMSABVRP-UHFFFAOYSA-N <a href="#">[2]</a> <a href="#">[6]</a>	DJQOGNYSBOIJKE-UHFFFAOYSA-N <a href="#">[3]</a>

## Synthesis and Experimental Protocols

Two primary synthetic routes are proposed for the preparation of **Methyl 1-methylindole-6-carboxylate**, based on standard organic chemistry transformations documented for analogous indole derivatives.

### Route A: N-methylation of Methyl indole-6-carboxylate

This protocol is adapted from a similar synthesis of methyl 1-methylindoline-6-carboxylate.[\[7\]](#) It involves the deprotonation of the indole nitrogen followed by alkylation with an electrophilic methyl source.

Experimental Protocol:

- Preparation: Dissolve Methyl indole-6-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
- Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add sodium hydride (NaH, 1.1 eq) portion-wise.
- Stirring: Allow the reaction mixture to stir at 0 °C for approximately 10-15 minutes.
- Alkylation: Add methyl iodide (MeI, 1.1 eq) dropwise to the cooled solution.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring by TLC for the consumption of starting material.
- Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO<sub>3</sub>. Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in cyclohexane) to yield the final product.<sup>[7]</sup>

## Route B: Esterification of 1-Methylindole-6-carboxylic acid

This route involves the direct conversion of the carboxylic acid to its corresponding methyl ester. This is a standard Fischer esterification, which can be catalyzed by a strong acid or mediated by reagents like thionyl chloride or phosphorus oxychloride.<sup>[8][9]</sup>

Experimental Protocol (using Thionyl Chloride):

- Preparation: Suspend 1-Methylindole-6-carboxylic acid (1.0 eq) in anhydrous methanol.
- Activation: Cool the solution to 0 °C. Add thionyl chloride (SOCl<sub>2</sub>, 2.0 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas.
- Reaction: After the addition is complete, heat the mixture to reflux for 3-4 hours.<sup>[8]</sup>
- Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

- Neutralization: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of  $\text{NaHCO}_3$  until effervescence ceases. Follow with a water wash and a brine wash. [8]
- Purification: Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under vacuum to obtain the crude ester, which can be further purified if necessary.[8]

## Spectroscopic and Analytical Data

Experimental spectra for **Methyl 1-methylindole-6-carboxylate** were not found in the searched literature. The data presented below is based on predictions from its chemical structure and comparisons with closely related indole derivatives, such as Methyl 1H-indole-3-carboxylate.[10]

Table 2: Predicted Spectroscopic Data

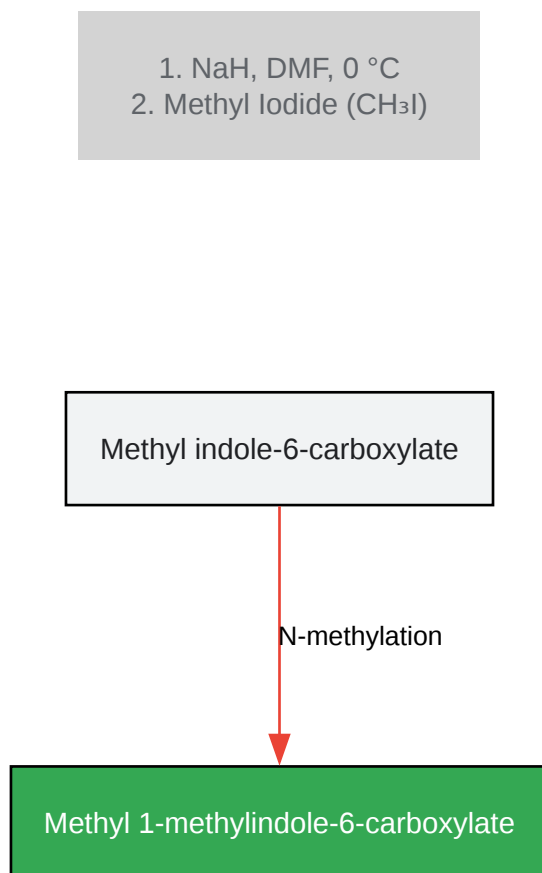
Technique	Predicted/Expected Data
$^1\text{H}$ NMR	Expected signals include: a singlet for the N-CH <sub>3</sub> protons ( $\delta \approx 3.8\text{-}4.0$ ppm), a singlet for the ester O-CH <sub>3</sub> protons ( $\delta \approx 3.9\text{-}4.1$ ppm), and multiple signals in the aromatic region ( $\delta \approx 6.5\text{-}8.0$ ppm) corresponding to the five protons on the indole ring system.
$^{13}\text{C}$ NMR	Expected signals include: N-CH <sub>3</sub> carbon ( $\delta \approx 30\text{-}35$ ppm), O-CH <sub>3</sub> carbon ( $\delta \approx 50\text{-}55$ ppm), a carbonyl carbon (C=O) ( $\delta \approx 165\text{-}170$ ppm), and 8 signals in the aromatic region for the indole ring carbons ( $\delta \approx 100\text{-}140$ ppm).
IR Spectroscopy	Expected characteristic peaks: C=O stretch of the ester at $\sim 1710\text{-}1730\text{ cm}^{-1}$ , C-O stretch at $\sim 1200\text{-}1300\text{ cm}^{-1}$ , and aromatic C-H and C=C stretching vibrations.

| Mass Spectrometry | Expected molecular ion peak ( $\text{M}^+$ ) at  $m/z = 189.21$ . |

## Visualizations

### Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for **Methyl 1-methylindole-6-carboxylate**, starting from the commercially available Methyl indole-6-carboxylate.

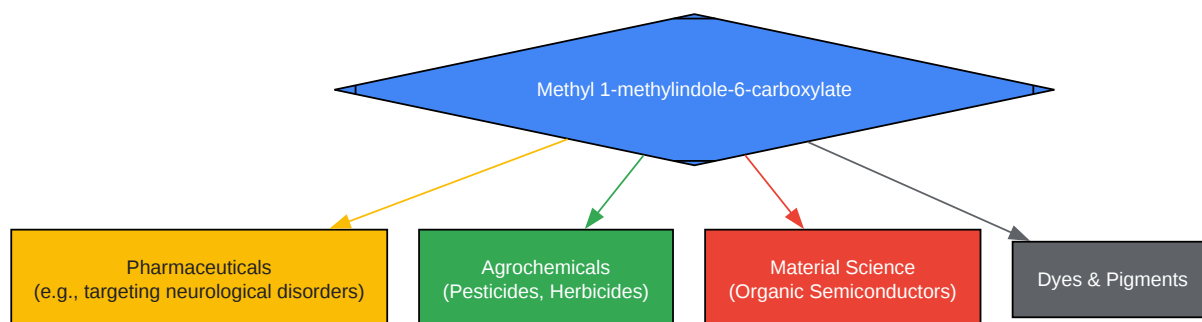


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Caption: Synthetic pathway for **Methyl 1-methylindole-6-carboxylate** via N-methylation.

### Application Pathways

**Methyl 1-methylindole-6-carboxylate** and its parent acid are key intermediates in the development of various value-added chemicals.<sup>[1]</sup>



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Caption: Key application areas for 1-methylindole-6-carboxylate derivatives.

## Applications and Biological Relevance

Indole derivatives are a cornerstone of medicinal chemistry. The parent compound, 1-Methylindole-6-carboxylic acid, is highlighted as a crucial building block for various applications:

- **Pharmaceutical Development:** It serves as a key intermediate in synthesizing pharmaceuticals, with a particular focus on drugs targeting neurological disorders.[1] The indole scaffold is a common feature in molecules designed for antimicrobial and anticancer research.[11]
- **Agrochemicals:** This class of compounds is used to formulate more effective and environmentally safer pesticides and herbicides.[1][11]
- **Material Science:** Due to their electronic properties, these molecules are explored for creating novel organic semiconductors and other advanced materials.[1]
- **Biochemical Research:** They are employed in studies to investigate metabolic pathways and enzyme activities, aiding in the understanding of complex biological processes.[1]

## Safety and Handling

Specific GHS and safety data for **Methyl 1-methylindole-6-carboxylate** is not available. However, based on related indole esters, the compound should be handled with care.<sup>[2]</sup>

- Hazard Classifications (Inferred): Likely to be classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).<sup>[2]</sup>
- Precautionary Statements (Recommended):
  - Avoid breathing dust/fume/gas/mist/vapors/spray (P261).
  - Wear protective gloves/eye protection/face protection (P280).
  - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is recommended. Use of a dust mask or respirator may be appropriate depending on the physical form.

## Conclusion

**Methyl 1-methylindole-6-carboxylate** is a synthetically valuable indole derivative with significant potential as an intermediate in diverse fields, from drug discovery to material science. While direct experimental characterization is sparse, its chemical properties can be reliably inferred from its parent structures, and its synthesis is achievable through well-established protocols such as N-alkylation or carboxylic acid esterification. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic and developmental workflows.

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